molecular formula C22H14O6 B1234954 Zeylanone

Zeylanone

Cat. No. B1234954
M. Wt: 374.3 g/mol
InChI Key: XVMQJJJRMHQCGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zeylanone is a natural product found in Diospyros maritima and Plumbago zeylanica with data available.

Scientific Research Applications

Antiviral Properties

Zeylanone epoxide, isolated from Diospyros anisandra stem bark, has demonstrated inhibitory effects on influenza A and B viruses. This compound affects the intracellular distribution of the viral NP, reducing viral yield, and indicates potential as a broad-spectrum antiviral agent (Cetina-Montejo, Ayora-Talavera, & Borges-Argáez, 2019).

Chemical Composition

Zeylanone and isozeylanone, identified in Plumbago Zeylanica, are novel dimers of plumbagin. Their formation from plumbagin and its hydroquinone has been proposed, with discussions on the benzene-induced solvent shifts of zeylanone's aromatic protons (Sankaram, Rao, & Shoolery, 1979).

Biomimetic Synthesis

A biomimetic synthesis of zeylanone and zeylanone epoxide from plumbagin, a natural monomeric naphthoquinone, has been achieved. This synthesis involves cascade Michael reactions and epoxidation, highlighting a method for creating these compounds in the lab (Maruo et al., 2013).

Pharmacognostic Studies

In Ayurveda, Naravelia zeylanica is used for treating various diseases. Pharmacognostic studies, including phytochemical screening and physicochemical evaluation, reveal the presence of quinone, saponin, and other compounds in the plant. These studies are crucial for setting future experimental standards (Sreeshma, Raphael, & Baby, 2016).

properties

Product Name

Zeylanone

Molecular Formula

C22H14O6

Molecular Weight

374.3 g/mol

IUPAC Name

8,19-dihydroxy-2-methylpentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(13),4(9),5,7,15(20),16,18-heptaene-3,10,14,21-tetrone

InChI

InChI=1S/C22H14O6/c1-22-12(19(26)16-10(21(22)28)5-3-7-14(16)24)8-11-17(22)20(27)15-9(18(11)25)4-2-6-13(15)23/h2-7,12,23-24H,8H2,1H3

InChI Key

XVMQJJJRMHQCGD-UHFFFAOYSA-N

Canonical SMILES

CC12C(CC3=C1C(=O)C4=C(C3=O)C=CC=C4O)C(=O)C5=C(C2=O)C=CC=C5O

synonyms

zeylanone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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